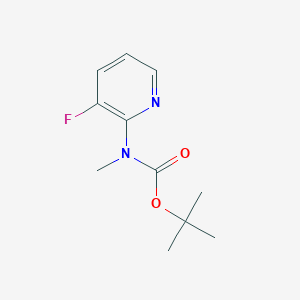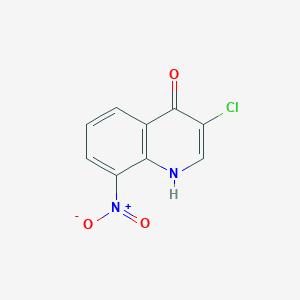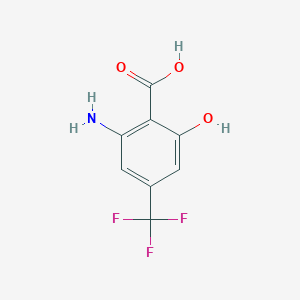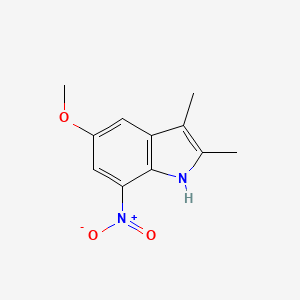
3-(1-ethylpiperidin-4-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ethylpiperidin-4-yl)-1H-indole is a chemical compound that features an indole core substituted with a 1-ethylpiperidin-4-yl group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the piperidine ring further enhances its potential for various pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethylpiperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For instance, 1-ethylpiperidine can be reacted with an appropriate indole derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-ethylpiperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.
Applications De Recherche Scientifique
3-(1-ethylpiperidin-4-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-ethylpiperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. The piperidine ring may enhance its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-methylpiperidin-4-yl)-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
3-(1-ethylpiperidin-4-yl)-1H-azaindole: Contains an azaindole core instead of an indole core.
3-(1-ethylpiperidin-4-yl)-1H-pyrrole: Features a pyrrole core instead of an indole core.
Uniqueness
3-(1-ethylpiperidin-4-yl)-1H-indole is unique due to the specific combination of the indole core and the 1-ethylpiperidin-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H20N2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
3-(1-ethylpiperidin-4-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-6,11-12,16H,2,7-10H2,1H3 |
Clé InChI |
CFXDYDFSEVCSLG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)



![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)






